Undecenyl dimethyl phosphonate

Description

Overview of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, hold a significant position in modern chemistry. scholarsresearchlibrary.comorganic-chemistry.org Their chemistry is rich and varied, largely due to phosphorus's ability to exist in different oxidation states, most commonly +V and +III. researchgate.net This class of compounds is defined by the presence of at least one direct phosphorus-carbon (P-C) bond, which distinguishes them from phosphate (B84403) esters that feature P-O-C linkages. uni-saarland.de This P-C bond is notably robust and resistant to both chemical and enzymatic hydrolysis, a key feature contributing to their stability and widespread use. uni-saarland.dechinesechemsoc.org

The field of organophosphorus chemistry has seen rapid advancements, particularly since the mid-20th century. scholarsresearchlibrary.com These compounds are integral to numerous applications, ranging from agriculture, where they are used as herbicides and insecticides, to medicinal chemistry and materials science. scholarsresearchlibrary.comchinesechemsoc.org The versatility of their structure allows for a wide array of derivatives, including phosphonic acids, phosphinates, phosphine (B1218219) oxides, and their corresponding esters and amides. researchgate.net The synthesis of these compounds often relies on key phosphorus-based precursors like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). scholarsresearchlibrary.com The continuous development of new synthetic methodologies, including recent advances in radical reactions, continues to expand the library of accessible organophosphorus structures and their applications. chinesechemsoc.orgchinesechemsoc.org

Significance and Role of Phosphonate (B1237965) Esters in Chemical Synthesis and Materials Science

Phosphonate esters, characterized by the C−PO(OR)₂ functional group, are a prominent subclass of organophosphorus compounds. ethz.ch They serve as crucial intermediates and building blocks in organic synthesis. uni-saarland.de The Michaelis-Arbuzov reaction is a cornerstone for the formation of the P-C bond in phosphonates, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org This and other synthetic routes, such as the Pudovik reaction, provide access to a vast range of phosphonate structures with tailored functionalities. researchgate.net

In materials science, phosphonate esters and their corresponding acids are widely utilized for their ability to modify surfaces and impart specific properties to materials. They are known to act as effective chelating agents for metal ions, a property that is leveraged in applications like corrosion inhibition and scale prevention in industrial water systems. ethz.chupl-ltd.com The phosphonate group can strongly adsorb onto metal oxide surfaces, forming self-assembled monolayers (SAMs) that can alter surface energy, adhesion, and biocompatibility. google.comuni-pannon.hu Furthermore, phosphonate esters are incorporated into polymers to serve as flame retardants, plasticizers, and adhesion promoters. uni-saarland.deresearchgate.net The synthesis of polymerizable phosphonates, which contain a reactive group like a methacrylate (B99206), allows for their covalent integration into polymer networks, creating materials with enhanced durability and functionality. researchgate.netuni-pannon.hu

Structural and Functional Contextualization of Undecenyl Dimethyl Phosphonate within Long-Chain Phosphonate Chemistry

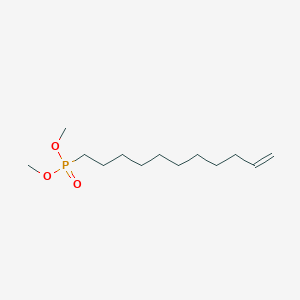

This compound is a member of the long-chain alkyl phosphonate family. Its structure is characterized by two key features: a dimethyl phosphonate headgroup and a long, eleven-carbon alkyl chain (undecyl) terminating in a vinyl group (undecenyl).

The dimethyl phosphonate group, -PO(OCH₃)₂, is a polar, hydrophilic moiety that dictates the compound's reactivity in phosphorylation reactions and its ability to coordinate with metal surfaces. The methyl esters can be selectively hydrolyzed to yield the corresponding phosphonic acid, -PO(OH)₂, which is often the active form for applications such as surface adhesion and chelation. google.com

The undecenyl chain, - (CH₂)₉CH=CH₂, is a long, nonpolar, hydrophobic tail. This long alkyl chain is crucial for its surfactant-like properties and its ability to participate in the formation of organized structures, such as self-assembled monolayers on surfaces. uni-pannon.hu The terminal double bond (alkene) is a particularly important functional group, rendering the molecule polymerizable. This allows it to be incorporated into polymer chains via radical polymerization, making it a valuable monomer for creating functional polymers and surface coatings. ethz.chgoogle.com The combination of the hydrophilic phosphonate head and the hydrophobic, polymerizable tail makes this compound an amphiphilic molecule with significant potential in surface modification and polymer science. uni-pannon.hu

Current Research Landscape and Emerging Areas for this compound

Current research involving this compound and related long-chain alkenyl phosphonates is primarily focused on materials science and surface engineering. A significant area of investigation is its use in the formation of self-assembled monolayers (SAMs) to protect metal surfaces from corrosion. uni-pannon.hu The phosphonate headgroup provides strong anchoring to metal oxide layers, while the long alkyl chains form a dense, hydrophobic barrier. google.comuni-pannon.hu

Another major research thrust is its application as a polymerizable surfactant or monomer. google.com By incorporating it into monomer mixtures, the resulting polymers can be endowed with modified surface properties. google.com For instance, adding small amounts to the formulation of materials for contact lenses or other biomedical devices can alter surface wettability and reduce biofouling. georgefox.edu The terminal vinyl group allows it to be covalently bonded within a polymer matrix, ensuring the permanence of the surface modification. ethz.ch

Emerging applications are exploring the use of such functional phosphonates in the creation of advanced hybrid materials and nanocomposites. The ability to anchor to inorganic nanoparticles via the phosphonate group while simultaneously co-polymerizing with an organic matrix through the vinyl group makes it an excellent coupling agent. Research is also directed towards developing greener and more efficient synthetic routes, including biocatalytic methods and flow chemistry, for producing functionalized phosphonates. researchgate.netmdpi.com

Defined Research Aims and Scope of Inquiry Pertaining to this compound

The primary research aim concerning this compound is to fully exploit its bifunctional nature—combining surface activity with polymerizability—for the development of advanced functional materials. The scope of inquiry is centered on a few key areas:

Synthesis and Functionalization: Developing and optimizing synthetic pathways, such as the Michaelis-Arbuzov or radical Arbuzov reactions, to produce high-purity this compound and its derivatives. chinesechemsoc.orgchinesechemsoc.org This includes exploring modifications to the alkyl chain or the ester groups to fine-tune its properties.

Surface Modification and Self-Assembly: Systematically studying the formation of self-assembled monolayers on various substrates (e.g., steel, aluminum, titanium oxides). uni-pannon.hu This involves characterizing the structure, density, and stability of these layers and correlating these properties with performance in applications like corrosion inhibition and adhesion promotion. google.com

Polymer Chemistry: Investigating its behavior as a monomer in co-polymerization reactions. This includes determining its reactivity ratios with other common monomers and evaluating the properties of the resulting copolymers, such as thermal stability, mechanical strength, and surface energy.

Applications in Hybrid Materials: Exploring its role as a molecular linker at the interface between organic polymers and inorganic materials (e.g., metal oxide nanoparticles, pigments). The goal is to create nanocomposites with enhanced properties for use in coatings, adhesives, and electronic devices. google.com

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| Dimethyl Phosphite | C₂H₇O₃P | 110.05 | Phosphonate |

| This compound | C₁₃H₂₇O₃P | 262.33 (Calculated) | Dimethyl Phosphonate, Alkene |

| Undecenyl Phosphonic Acid | C₁₁H₂₃O₃P | 234.27 | Phosphonic Acid, Alkene |

| Trimethyl Phosphite | C₃H₉O₃P | 124.08 | Trialkyl Phosphite |

Note: Data for this compound is calculated based on its structure as specific experimental data is not widely published in readily available databases.

Structure

3D Structure

Properties

Molecular Formula |

C13H27O3P |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

11-dimethoxyphosphorylundec-1-ene |

InChI |

InChI=1S/C13H27O3P/c1-4-5-6-7-8-9-10-11-12-13-17(14,15-2)16-3/h4H,1,5-13H2,2-3H3 |

InChI Key |

SQIJBWOLANQDCT-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCCCCCCCCC=C)OC |

Origin of Product |

United States |

Synthetic Methodologies for Undecenyl Dimethyl Phosphonate and Its Derivatives

Historical Development of Phosphonate (B1237965) Ester Synthesis

The field of organophosphorus chemistry, specifically the synthesis of phosphonates, has a rich history dating back to the late 19th century. Phosphonates are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. The first synthesis of compounds containing a C-P bond, specifically bisphosphonates, was reported by von Baeyer and Hofmann in 1897. wikipedia.org This foundational work was closely followed by the discovery of one of the most crucial reactions for phosphonate synthesis in 1898 by August Michaelis, which was later extensively developed by Aleksandr Arbuzov. wikipedia.orgchinesechemsoc.org This reaction, now known as the Michaelis-Arbuzov reaction, became a cornerstone for the formation of the P-C bond and the preparation of phosphonate esters from trivalent phosphorus esters. wikipedia.orgnih.govnih.gov

For many decades, research into phosphonates was primarily driven by academic interest. However, the discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in 1959 from protozoa extracts marked a significant turning point. nih.gov This discovery revealed that phosphonates were not just synthetic curiosities but also components of biological systems, where they function as stable bioisosteres for phosphate (B84403) groups in molecules like phosphonolipids. wikipedia.orgnih.gov This biological relevance spurred significant interest in the synthesis of a wide array of phosphonate derivatives for applications in medicine, agriculture, and materials science. chinesechemsoc.orgrsc.org The development of synthetic methods has since evolved from classical high-temperature reactions to more sophisticated and milder techniques, including catalyzed and photochemically-assisted reactions. nih.govnih.gov

Michaelis-Arbuzov Reaction and its Variants for Dialkyl Phosphonate Formation

The Michaelis-Arbuzov reaction is the most fundamental and widely used method for synthesizing phosphonate esters. chinesechemsoc.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This step forms a trialkoxyphosphonium salt as an intermediate. wikipedia.orgorganic-chemistry.org In the subsequent step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium (B103445) salt, also via an SN2 mechanism, leading to the formation of a pentavalent dialkyl alkylphosphonate and a new, often volatile, alkyl halide. wikipedia.org

The reactivity of the substrates in the classical Michaelis-Arbuzov reaction generally follows established trends. The reaction works best with primary alkyl halides, while secondary halides are less reactive and tertiary halides are typically unreactive. nih.gov Trialkyl phosphites are a common phosphorus reactant, though they often require elevated temperatures, typically between 120°C and 160°C, for the reaction to proceed efficiently. wikipedia.org

Over the years, numerous variants of the Michaelis-Arbuzov reaction have been developed to improve its scope, efficiency, and functional group tolerance, and to allow for milder reaction conditions. These include:

Lewis Acid-Mediated Reaction : The use of Lewis acids as catalysts can promote the reaction, often allowing it to proceed at room temperature. nih.govorganic-chemistry.org

Silyl-Arbuzov Reaction : This variation utilizes silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite. A key difference is that the reactivity order of alkyl halides is reversed compared to the classic reaction (RCl > RBr > RI). nih.gov

Radical Arbuzov Reaction : A modern alternative involves a photoredox-catalyzed process where radical phosphonylation reagents react with alkyl halides. chinesechemsoc.org This method is notable for its excellent functional group tolerance and its applicability to primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions. chinesechemsoc.org

These advancements have significantly expanded the utility of the Michaelis-Arbuzov reaction, making it a versatile tool for the synthesis of a vast library of phosphonate compounds. nih.gov

Synthesis of Undecenyl Dimethyl Phosphonate Analogues

The synthesis of this compound and its derivatives employs several key organophosphorus reactions. These methods allow for the introduction of the dimethyl phosphonate group onto an eleven-carbon chain, which can be further functionalized for various applications, such as the creation of specialized polymers.

A general and direct method for creating phosphonate and phosphate esters is the phosphorylation of an alcohol. This strategy can be applied to the synthesis of undecenyl phosphonate analogues by reacting an undecenyl alcohol derivative with a suitable phosphorylating agent. A common approach involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov The alcohol's hydroxyl group attacks the phosphorus center, and the base neutralizes the HCl byproduct. Subsequent hydrolysis or alcoholysis of the remaining P-Cl bonds yields the desired phosphonate or phosphate ester.

This method has been used for the synthesis of similar structures, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), where 10-hydroxydecyl methacrylate (B99206) is reacted with phosphoryl chloride, followed by hydrolysis. wikipedia.org For this compound, a similar reaction could be envisioned starting with 10-undecen-1-ol (B85765). The alcohol would be reacted with an appropriate phosphorus (V) species, like dimethyl chlorophosphonate, or through a multi-step process involving POCl₃ followed by reaction with methanol (B129727) to form the dimethyl ester.

The free-radical addition of a dialkyl phosphite (also known as a dialkyl hydrogenphosphonate) to an olefin is a powerful and direct method for forming a C-P bond at a site of unsaturation. researchgate.net This reaction, sometimes referred to as a H-phosphonate-ene reaction, is particularly useful for synthesizing alkyl phosphonates from terminal alkenes. rsc.org

The synthesis of a precursor to this compound derivatives has been demonstrated using this approach. amazonaws.com In a specific example, dimethyl hydrogenphosphonate (dimethyl phosphite) is added across the double bond of undec-10-enyl acetate (B1210297). The reaction is initiated by a radical initiator, such as di-tert-butyl peroxide, at elevated temperatures (e.g., 135°C). amazonaws.com The peroxide decomposes to form tert-butoxy (B1229062) radicals, which then abstract the hydrogen atom from dimethyl phosphite to generate a phosphonyl radical. This phosphorus-centered radical adds to the terminal carbon of the undec-10-enyl acetate double bond, following an anti-Markovnikov pattern. The resulting carbon-centered radical then abstracts a hydrogen from another molecule of dimethyl phosphite, propagating the radical chain and yielding the target dimethyl(11-acetyloyloxyundecyl)phosphonate. rsc.orgamazonaws.com This method provides a high-yield route to a saturated phosphonate chain that can be further modified.

Transesterification is a versatile method for modifying phosphonate esters. This approach involves reacting an existing phosphonate ester with an alcohol, resulting in the exchange of one of the ester groups. For the synthesis of undecenyl phosphonates, one could perform a transesterification reaction between a simple, readily available trialkyl phosphite, such as trimethyl phosphite or triphenyl phosphite, and 10-undecen-1-ol. google.com

A general procedure for transesterification involves heating a diaryl or dialkyl phosphonate with the desired alcohol, often in the presence of a catalyst. google.com For instance, reacting a diaryl phosphonate with an aliphatic alcohol using an alkali metal alkoxide as a catalyst can produce mixed aryl alkyl phosphonates in high yields. google.com A similar strategy could be employed by reacting dimethyl phosphonate with 10-undecen-1-ol to produce this compound, although this would likely result in a mixture of products requiring careful separation. A more controlled, sequential transesterification process, as demonstrated in the synthesis of pentaerythritol (B129877) diphosphites, could also be adapted. google.com This would involve first reacting a phosphorus precursor like triphenyl phosphite with 10-undecen-1-ol, followed by a second transesterification with methanol to yield the final dimethyl ester.

Functionalized monomers like dimethyl(11-methacryloyloxy-undecyl)phosphonate are valuable for creating specialized polymers with applications in surface modification and biomaterials. amazonaws.comethz.ch The synthesis of this monomer is a prime example of a multi-step route that combines several of the reactions previously discussed. An improved protocol for its synthesis has been detailed, starting from 10-undecen-1-ol. amazonaws.com

The synthesis proceeds through the following key steps:

Protection of the Hydroxyl Group : The starting material, 10-undecen-1-ol, is first reacted with acetyl chloride in the presence of triethylamine. This converts the terminal hydroxyl group into an acetate ester, yielding undec-10-enyl acetate. This step protects the hydroxyl group and prevents it from interfering in the subsequent radical addition step. amazonaws.com

Radical Addition of Dimethyl Phosphite : As described in section 2.3.2, dimethyl hydrogenphosphonate is added across the terminal double bond of undec-10-enyl acetate using di-tert-butyl peroxide as a radical initiator. This reaction forms dimethyl(11-acetyloyloxyundecyl)phosphonate with high efficiency. amazonaws.com

Deprotection of the Hydroxyl Group : The acetate protecting group is removed by hydrolysis. The dimethyl(11-acetyloyloxyundecyl)phosphonate is treated with a base, such as potassium hydroxide (B78521), in methanol. This saponification reaction cleaves the acetate ester, regenerating the terminal hydroxyl group to yield dimethyl(11-hydroxy-undecyl)phosphonate. amazonaws.com

Final Functionalization (Methacrylation) : The terminal hydroxyl group of dimethyl(11-hydroxy-undecyl)phosphonate is then esterified with methacryloyl chloride in the presence of triethylamine at low temperature (0°C). This attaches the polymerizable methacrylate group, yielding the final monomer, dimethyl(11-methacryloyloxy-undecyl)phosphonate. amazonaws.com

This multi-step pathway demonstrates how fundamental organic and organophosphorus reactions can be strategically combined to build complex, functionalized molecules from simple precursors.

Data Tables

Table 1: Multi-step Synthesis of Dimethyl(11-methacryloyloxy-undecyl)phosphonate

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 10-Undecen-1-ol | Acetyl chloride, Triethylamine, Dichloromethane | Undec-10-enyl acetate | 98% |

| 2 | Undec-10-enyl acetate | Dimethyl hydrogenphosphonate, Di-tert-butyl peroxide | Dimethyl(11-acetyloyloxyundecyl)phosphonate | 88% |

| 3 | Dimethyl(11-acetyloyloxyundecyl)phosphonate | Potassium hydroxide, Methanol | Dimethyl(11-hydroxy-undecyl)phosphonate | 84% |

| 4 | Dimethyl(11-hydroxy-undecyl)phosphonate | Methacryloyl chloride, Triethylamine, Dichloromethane | Dimethyl(11-methacryloyloxy-undecyl)phosphonate | - |

Data sourced from Zoulalian et al. Supporting Information. amazonaws.com

Transesterification and Esterification Approaches for Tailored Undecenyl Phosphonates

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound focus on efficiency, selectivity, and sustainability. These methods often employ catalysts to facilitate the formation of the crucial carbon-phosphorus bond and utilize green chemistry principles to minimize environmental impact.

Catalytic Synthesis Protocols

The catalytic hydrophosphonylation of alkenes is a primary method for the synthesis of alkyl phosphonates. This reaction involves the addition of a P-H bond from a phosphonating agent, such as dimethyl phosphite, across the double bond of an alkene. For the synthesis of this compound, 10-undecene would be the logical starting alkene.

Various catalytic systems have been developed for the hydrophosphonylation of terminal alkenes. researchgate.net Transition metal complexes, particularly those based on palladium, are often employed. For instance, palladium complexes can catalyze the addition of H-phosphonates to alkynes, and similar principles can be applied to alkenes. researchgate.net Radical-initiated reactions also provide a pathway to the anti-Markovnikov addition product, which would be this compound. nih.gov Manganese(II) acetate under aerobic conditions has been shown to catalyze the radical hydrophosphonylation of terminal alkenes with dialkyl phosphites, yielding the corresponding phosphonates in good yields. nih.gov

Another approach involves the use of phosphine (B1218219) catalysts. Tributylphosphine (PBu3) has been demonstrated to be effective in the conjugate addition of long-chain dialkyl phosphites to electron-deficient alkenes. researchgate.netlookchem.com While 10-undecene is not an electron-deficient alkene, this method highlights the utility of phosphine catalysis in forming C-P bonds with long-chain alkyl groups. researchgate.netlookchem.com

A different strategy involves the reaction of methylphosphonic dichloride with undec-10-en-1-ol in the presence of a base like pyridine (B92270) to form di(undec-10-en-1-yl) methylphosphonate (B1257008). rsc.org This method, while not directly yielding the target molecule, demonstrates a viable route to related long-chain unsaturated phosphonates.

| Catalyst/Initiator | Alkene Substrate | Phosphonating Agent | Product | Yield | Reference |

| Mn(OAc)₂ / air | Terminal Alkenes | Dialkyl Phosphites | Anti-Markovnikov Adduct | 61-82% | nih.gov |

| PBu₃ | Electron-deficient Alkenes | Long-chain Dialkyl Phosphites | Conjugate Adduct | Good | researchgate.netlookchem.com |

| Pd(PPh₃)₄ | Terminal Alkynes | Diphenylphosphine Oxide | Bis-diphenylphosphine Oxides | Good | nih.gov |

| Pyridine | Methylphosphonic dichloride | Undec-10-en-1-ol | Di(undec-10-en-1-yl) methylphosphonate | 75% | rsc.org |

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Methods

In line with the principles of green chemistry, efforts have been made to develop solvent-free and microwave-assisted syntheses of phosphonates to reduce waste and energy consumption.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions are highly desirable as they simplify work-up procedures and minimize the use of volatile organic compounds. The Pudovik reaction, which is the addition of a hydrophosphoryl compound to a carbonyl or imine group, can often be performed under solvent-free conditions. researchgate.net For the synthesis of phosphonates from alkenes, radical-initiated hydrophosphonylation can also be conducted without a solvent. nih.gov For instance, the addition of P(O)-H bonds to alkenes has been achieved without any added solvent or catalyst, sometimes with microwave assistance. researchgate.net Furthermore, base-catalyzed phospha-Michael additions of phosphites to electron-poor alkenes have been efficiently carried out under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. rsc.org The microwave-assisted synthesis of phosphonates has been reported to be significantly faster than conventional heating methods, often leading to higher yields in a matter of minutes. nih.govrsc.org For example, the palladium-catalyzed synthesis of bisphosphine oxides from terminal alkynes can be expedited using microwave irradiation under solventless conditions. nih.gov Microwave-assisted methods have also been developed for the synthesis of various heterocyclic phosphonates and for the dealkylation of phosphonate esters, highlighting the broad applicability of this technology in organophosphorus chemistry. nih.govmdpi.com A one-pot microwave-assisted synthesis of bisphosphonate alkene-capped gold nanoparticles has also been developed, showcasing the integration of green chemistry with materials science. rsc.org

| Method | Reactants | Conditions | Advantages | Reference |

| Solvent-Free Pudovik Reaction | Aldehydes/Imines + H-Phosphonates | Base catalyst, neat | Reduced waste, simpler work-up | researchgate.net |

| Solvent-Free Radical Hydrophosphonylation | Alkenes + H-Phosphonates | Radical initiator, neat | Avoids organic solvents | nih.gov |

| Microwave-Assisted Hydrophosphonylation | Alkenes/Alkynes + H-Phosphonates | Catalyst, microwave irradiation | Faster reaction times, higher yields | nih.gov |

| Microwave-Assisted Synthesis | Salicylic acid + α-hydroxyphosphonate | DCC/DMAP, microwave | Efficient synthesis of derivatives | mdpi.com |

Stereoselective Synthesis and Diastereomeric Considerations for this compound Analogues

The creation of chiral phosphonates is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands. The stereoselective synthesis of analogues of this compound would involve controlling the stereochemistry at the phosphorus atom or at a carbon atom in the undecenyl chain.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates. For instance, the hydrophosphonylation of imines derived from chiral amines can lead to the formation of α-aminophosphonates with good diastereoselectivity. rsc.org The use of a chiral cyclic (R,R)-TADDOL-phosphite has been shown to be effective in the diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines. rsc.org While this applies to the synthesis of α-aminophosphonates, the principle of using a chiral phosphonating agent can be extended to the synthesis of other phosphonate analogues.

For analogues of this compound that may contain additional functional groups, diastereoselective reactions can be employed to control the relative stereochemistry. For example, the synthesis of phosphonotyrosine representatives has been achieved with stereocontrol. mdpi.com

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts. A variety of catalytic systems have been developed for the enantioselective hydrophosphonylation of aldehydes and imines. mdpi.com For example, chiral titanium alkoxides have been used as catalysts for the enantioselective hydrophosphonylation of aromatic aldehydes. researchgate.net Similarly, heterobimetallic complexes have been employed for the enantioselective hydrophosphonylation of aldehydes. mdpi.com

While specific examples for the stereoselective synthesis of this compound analogues are not prevalent in the literature, the established methods for other phosphonates provide a clear framework. For instance, an analogue of this compound with a hydroxyl group on the chain could potentially be synthesized stereoselectively using a chiral catalyst in a hydrophosphonylation reaction with an appropriate unsaturated alcohol derivative.

| Stereoselective Method | Key Feature | Example Application | Potential for Undecenyl Analogues | Reference |

| Diastereoselective Hydrophosphonylation | Chiral phosphonating agent (e.g., (R,R)-TADDOL-phosphite) | Synthesis of α-aminophosphonic acid derivatives | Synthesis of chiral phosphonate analogues with functional groups | rsc.org |

| Enantioselective Hydrophosphonylation | Chiral catalyst (e.g., chiral titanium alkoxides) | Asymmetric synthesis of α-hydroxyphosphonates from aldehydes | Creation of enantiomerically pure undecenyl phosphonate analogues | mdpi.comresearchgate.net |

| Asymmetric P-Mannich Reaction | Chiral metal complexes | Synthesis of enantioenriched α-aminophosphonates | Introduction of chiral amino functionalities to the undecenyl chain | mdpi.com |

Reactivity and Mechanistic Investigations of Undecenyl Dimethyl Phosphonate

Reactivity of the Dimethyl Phosphonate (B1237965) Moiety

The reactivity of the dimethyl phosphonate moiety in undecenyl dimethyl phosphonate is characterized by reactions at the phosphorus center, hydrolysis, and trans-esterification. These reactions are fundamental to understanding the compound's chemical behavior and potential applications.

Electrophilic and Nucleophilic Reactions at Phosphorus

The phosphorus atom in dimethyl phosphonates is an electrophilic center, making it susceptible to attack by nucleophiles. tandfonline.com This reactivity is central to various synthetic transformations. For instance, in the Michaelis-Arbuzov reaction, a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate. d-nb.info Conversely, the Michaelis-Becker reaction involves the reaction of a dialkyl phosphite with a base and an alkyl halide. mdpi.com Strong bases can deprotonate H-phosphonates to form a phosphinite anion, which is a potent nucleophile that readily reacts with electrophiles like alkyl halides. mdpi.com

The phosphorus center can also be activated by conversion into a more reactive intermediate. For example, treatment with triflic anhydride (B1165640) can generate a phosphonium (B103445) ion, which can then undergo substitution with various nucleophiles, including alcohols, thiols, and even carbon nucleophiles like deprotonated alkynes. d-nb.info This modular approach allows for the flexible synthesis of diverse phosphonylated derivatives. d-nb.info

Furthermore, the phosphorus atom's electrophilicity allows it to participate in cycloaddition reactions. For example, dimethyl 1-oxo-(E,E)-2,4-hexadienephosphonate undergoes hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes. tandfonline.com The reactivity of the phosphonate group can be influenced by catalysts; Lewis acids have been shown to assist in these cycloaddition reactions. tandfonline.com

The interaction of dimethyl hydrogen phosphonate with aminoalcohols demonstrates the dual electrophilic nature of the phosphonate moiety, with reactions occurring at both the phosphorus atom (transesterification) and the alpha-carbon of the alkoxyl group (alkylation). tandfonline.com At lower temperatures (e.g., 80°C), alkylation of the aminoalcohol is the predominant reaction. tandfonline.com

Hydrolysis and Degradation Mechanisms of Phosphonate Esters

Phosphonate esters, including dimethyl phosphonates, are susceptible to hydrolysis, which can occur under acidic, basic, or neutral conditions. nih.govresearchgate.net The hydrolysis of phosphonates typically proceeds in a stepwise manner, cleaving the two ester groups consecutively. nih.gov The mechanism generally involves a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of the P-O bond. nih.gov

The rate of hydrolysis is significantly influenced by pH. ung.si For example, the hydrolysis of dimethyl acetylphosphonate is rapid in water, with a half-life of about 3 seconds at pH 7 and 25°C, and the reaction is first-order with respect to both hydroxide (B78521) ion and the phosphonate. cdnsciencepub.com In contrast, the acidic hydrolysis of dimethyl methylphosphonate (B1257008) to methylphosphonic acid is a common preparative method. nih.gov The rate of acid-catalyzed hydrolysis can be affected by the nature of the alkyl group, with isopropyl esters hydrolyzing faster than methyl esters. nih.gov

Microbial degradation is another significant pathway for the breakdown of organophosphonates. oup.com Various microorganisms have been identified that can utilize phosphonates as a phosphorus source. researchgate.net The initial and most crucial step in the microbial degradation of many organophosphorus compounds is hydrolysis, often catalyzed by enzymes like organophosphate hydrolase. oup.com This enzymatic hydrolysis can break both P-O-alkyl and P-O-aryl bonds. oup.com Some bacteria possess a C-P lyase enzyme system capable of cleaving the carbon-phosphorus bond directly. oup.com

The degradation of organophosphonates can also be induced by other means, such as photodegradation using UV light, often in the presence of a photocatalyst like titanium dioxide (TiO2), or by X-ray irradiation. ung.simdpi.com These methods generate reactive species, such as hydroxyl radicals, that attack and break down the phosphonate structure. mdpi.com

| Degradation Method | Conditions/Catalyst | Primary Mechanism |

| Chemical Hydrolysis | Acidic, basic, or neutral pH | Nucleophilic attack on phosphorus |

| Microbial Degradation | Bacteria (e.g., Flavobacterium sp., Rhizobium meliloti), Fungi | Enzymatic hydrolysis (e.g., organophosphate hydrolase), C-P bond cleavage (C-P lyase) |

| Photodegradation | UV light, often with TiO₂ | Generation of reactive oxygen species (e.g., hydroxyl radicals) |

| Radiolysis | X-ray irradiation | Generation of reactive intermediates from water radiolysis |

Trans-esterification Reactions

Trans-esterification is a key reaction of phosphonate esters where an alcohol displaces the original alkoxy group on the phosphorus atom. This reaction is typically catalyzed by strong acids or bases, although it can occur under neutral conditions, especially with more reactive phosphinates. rsc.orgrsc.org For dimethyl phosphonates, the reaction generally requires heating or a catalyst. rsc.org

Microwave-assisted procedures have been developed for the trans-esterification of dimethyl H-phosphonate, offering an efficient method for synthesizing a variety of phosphonate esters. researchgate.netorganic-chemistry.org The reaction of dimethyl hydrogen phosphonate with aminoalcohols can also lead to trans-esterification, competing with the alkylation reaction, particularly at higher temperatures (above 90°C). tandfonline.com The reactivity of the hydroxyl group in the resulting alkylated product towards further transesterification is noted to be lower. tandfonline.com

Reactions of the Undecenyl Alkene Functionality

The undecenyl group of this compound contains a terminal alkene, a versatile functional group that can undergo a variety of chemical transformations.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

The terminal double bond of the undecenyl group is susceptible to various addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel). This reaction converts the undecenyl group into an undecyl group. fiveable.me

Halogenation: Alkenes react with halogens like chlorine (Cl₂) and bromine (Br₂) to form vicinal dihalides, where the two halogen atoms add to the adjacent carbons of the former double bond. masterorganicchemistry.comleah4sci.com This reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogens. masterorganicchemistry.comleah4sci.com The reaction with electron-deficient alkenes can be slow and may proceed via a free-radical pathway. acs.org The resulting dihalides can be further reacted, for example, through double elimination to form alkynes. masterorganicchemistry.com

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the double bond. For terminal alkenes like the one in this compound, hydroboration with reagents such as pinacolborane (PBH) typically places the boron atom at the terminal carbon. acs.orgnih.govacs.org The reaction works well for terminal alkenylphosphonates, while internal ones can lead to complex mixtures. acs.orgnih.govacs.org The resulting boronophosphonates are versatile intermediates that can be used in subsequent reactions, such as Suzuki couplings. acs.orgnih.govacs.org The reaction conditions, including temperature and the stoichiometry of the hydroborating agent, are crucial to optimize yields and avoid side reactions like polymerization. acs.org

| Reaction | Reagent(s) | Product | Key Features |

| Hydrogenation | H₂, Catalyst (e.g., Pd, Pt) | Alkane | Reduction of the double bond |

| Halogenation | Br₂, Cl₂ | Vicinal dihalide | Anti-addition via halonium ion |

| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov addition of H and OH |

| Hydroboration | Pinacolborane (PBH) | Boronophosphonate | Boron adds to the terminal carbon |

Polymerization Mechanisms

The vinyl-type double bond in the undecenyl group allows this compound to act as a monomer in polymerization reactions, particularly through free-radical mechanisms. The reactivity of vinyl phosphonate monomers in radical polymerization is a subject of considerable study. rsc.orgresearchgate.netrsc.org

Free-radical polymerization is a common method for polymerizing vinyl monomers. researchgate.net However, the polymerization of vinyl phosphonates can be complex. The phosphonate group can influence the reactivity of the double bond. rsc.orgrsc.org Free-radical polymerization of vinyl phosphonate monomers is often affected by chain transfer reactions, which can limit the molecular weight of the resulting polymer. rsc.orgresearchgate.netrsc.org The position of the phosphonate group relative to the double bond is a key factor; for instance, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate group. rsc.orgrsc.org

Copolymers can be formed by reacting this compound with other monomers. For example, diisopropyl-p-vinylbenzyl phosphonate has been copolymerized with 1-vinylimidazole (B27976) via free-radical polymerization. acs.org The resulting copolymers, after hydrolysis of the phosphonate ester groups to phosphonic acids, can exhibit properties like proton conductivity. acs.org The synthesis of polymers containing phosphonate groups is of interest for applications such as flame retardants and for creating materials with specific surface properties. rsc.orgamazonaws.com

Radical Polymerization of this compound Monomers

Scientific literature from the conducted searches does not provide specific examples or data on the radical homopolymerization of this compound. The terminal alkene group (undecenyl) is generally considered a non-activated olefin. Such double bonds exhibit low reactivity in conventional free-radical polymerization processes compared to activated monomers like acrylates, styrenes, or vinyl ethers. This low reactivity is a primary reason for the absence of documented studies on its homopolymerization via this mechanism. For radical polymerization to be efficient, the monomer typically requires an adjacent functional group that can stabilize the propagating radical species, a feature that this compound lacks.

Miniemulsion Radical Copolymerization

There is no specific information available within the reviewed literature regarding the use of this compound in miniemulsion radical copolymerization. While miniemulsion polymerization is a robust and versatile technique for producing a wide range of functional polymers and copolymers in a dispersed phase, its application has been focused on monomers that readily undergo radical polymerization. jove.com The challenges associated with the low radical reactivity of the undecenyl group likely extend to this polymerization method, making its incorporation into copolymers via miniemulsion radical techniques un-documented in the available sources.

Olefin Metathesis Reactions

Olefin metathesis, particularly acyclic diene metathesis (ADMET) polymerization, offers a powerful and effective pathway for synthesizing polymers from monomers containing terminal double bonds that are unreactive in other polymerization types. acs.org This step-growth condensation reaction is driven by the removal of a small volatile byproduct, typically ethylene (B1197577) gas. acs.org

While this compound itself is a mono-olefin, a closely related α,ω-diene, di(undec-10-en-1-yl) methylphosphonate , has been successfully polymerized via ADMET. mdpi.com This process demonstrates the capability of the phosphonate functional group to be incorporated into a polymer backbone using metathesis chemistry. The polymerization of this monomer yields unsaturated, potentially degradable, and biocompatible poly(phosphonate)s. mdpi.com

The reaction is typically carried out using a ruthenium-based catalyst, such as a Grubbs-type catalyst, which shows high tolerance to the phosphonate functional group. mdpi.comencyclopedia.pub The polymerization of di(undec-10-en-1-yl) methylphosphonate has been shown to produce polymers with number-average molecular weights (Mn) reaching up to 23,000 g·mol−1 and with molecular weight dispersities (Đ) below 2, which is characteristic of a step-growth process. mdpi.com The resulting unsaturated polymers contain regularly spaced phosphonate groups along a hydrocarbon backbone. These materials are of interest for biomedical applications due to their potential for hydrolytic degradation. mdpi.com

| Monomer | Catalyst | Molecular Weight (Mn, g·mol−1) | Dispersity (Đ) |

|---|---|---|---|

| di(undec-10-en-1-yl) methylphosphonate | Grubbs-type Ru-catalyst | Up to 23,000 | < 2 |

Supramolecular Interactions and Self-Assembly Propensities of Undecenyl Phosphonates

Undecenyl phosphonates possess a distinct amphiphilic character, comprising a polar phosphonate headgroup and a long, nonpolar undecenyl hydrocarbon tail. This molecular architecture makes them amenable to supramolecular interactions and self-assembly.

The primary driving forces for self-assembly include:

Hydrophobic Interactions: In polar environments, the long undecenyl chains will tend to aggregate to minimize contact with the solvent, a classic hydrophobic effect. This can lead to the formation of ordered structures such as micelles, vesicles, or layered assemblies, similar to the behavior of lipids and other surfactants. encyclopedia.pub

Coordination Bonding: The phosphonate group is an effective ligand for a variety of metal ions. This allows for the construction of coordination-driven self-assembled structures. Cubic coordination cages, for instance, have been shown to act as competent hosts for various alkyl phosphonates. rsc.org Diorganotin derivatives of phosphorus oxyacids are also known to form extended supramolecular linear arrays or two-dimensional layers through self-assembly.

Hydrogen Bonding: Upon hydrolysis of the phosphonate ester to its corresponding phosphonic acid, the P-OH groups can act as both hydrogen bond donors and acceptors, facilitating the formation of robust, hydrogen-bonded networks.

These non-covalent interactions enable the programmed assembly of undecenyl phosphonates into larger, ordered architectures, which is a key principle in the bottom-up fabrication of functional materials.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Based on a review of the available scientific literature, detailed experimental studies focusing specifically on the reaction kinetics and thermodynamics of transformations involving this compound have not been published.

Such investigations would be crucial for understanding and optimizing its reactions, such as the olefin metathesis polymerization of its diene analogs or its hydrolysis. A typical kinetic study would involve monitoring the concentration of reactants and products over time, often using techniques like NMR or IR spectroscopy. By performing these experiments at different temperatures, key thermodynamic parameters could be determined using the Arrhenius and Eyring equations. These parameters include:

Activation Energy (Ea): The minimum energy required to initiate the chemical transformation.

Enthalpy of Activation (ΔH‡): The change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in randomness or disorder in forming the transition state.

While general kinetic data exists for other types of reactions, such as substitution reactions in coordination complexes or quaternization reactions of polymers, specific values for this compound are not documented.

Applications and Functionalization Strategies of Undecenyl Dimethyl Phosphonate

Materials Science and Polymer Chemistry

The dual functionality of undecenyl dimethyl phosphonate (B1237965) makes it a valuable monomer and surface-active agent in the field of materials science and polymer chemistry. It can be incorporated into polymer chains or used to modify surfaces, imparting specific properties such as flame retardancy, improved adhesion, and tailored surface energy.

Design and Synthesis of Functional Polymers and Copolymers Incorporating Undecenyl Phosphonate Moieties

The presence of the undecenyl group, a terminal alkene, in undecenyl dimethyl phosphonate allows it to be readily polymerized or copolymerized through various mechanisms, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. This enables the design and synthesis of a wide range of functional polymers and copolymers where the phosphonate moiety is pendant to the polymer backbone.

These phosphonate-containing polymers are of great interest for numerous applications. For instance, block copolymers containing phosphonate segments have been synthesized for use as metal-anchorable antifouling coatings. researchgate.net The phosphonate groups provide strong adhesion to metal surfaces, while other blocks of the copolymer can be designed to resist biofouling.

The synthesis of such polymers can be achieved through direct polymerization of phosphonate-containing monomers or by post-polymerization modification. nih.gov The latter approach involves polymerizing a monomer with a reactive handle, which is later converted to a phosphonate group. nih.gov This method offers flexibility in designing complex polymer architectures.

Table 1: Examples of Polymerization Methods for Phosphonate-Containing Polymers

| Polymerization Method | Monomer Type | Resulting Polymer Architecture | Key Features |

| Free Radical Polymerization | Methacrylates with phosphonic acid groups | Random Copolymers | High reactivity, suitable for creating adhesive resins. researchgate.net |

| RAFT Polymerization | Dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) | Diblock Copolymers | Good control over molecular weight and low dispersity. researchgate.net |

| Ring-Opening Polymerization (ROP) | Phosphonate-based cyclic monomers | Well-defined polycarbonates | Low dispersity, allows for biodegradable polymers. mdpi.com |

| Post-Polymerization Modification | Polymers with chemoselective handles | Functional Polymers | High conversion under mild conditions, excellent functional-group tolerance. nih.gov |

Development of Flame Retardant Materials

Phosphorus-based compounds are well-established as effective flame retardants. specificpolymers.com They primarily act in the solid phase during combustion, promoting the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable volatiles. specificpolymers.com this compound can be incorporated into various polymer systems to enhance their fire resistance.

The phosphonate group, upon thermal decomposition, can form phosphoric acid, which acts as a catalyst for dehydration and charring of the polymer matrix. This mechanism is particularly effective in oxygen-containing polymers like polyesters and polyurethanes.

Research has shown that the introduction of phosphorus-containing monomers, including phosphonates, into polymer structures significantly improves their flame retardant properties. specificpolymers.com For example, grafting phosphonated monomers onto natural fibers like flax has been demonstrated to impart self-extinguishing behavior. specificpolymers.com While dimethyl methylphosphonate (B1257008) (DMMP) is commonly used, concerns about its migration and volatilization have led to the development of larger, less volatile phosphorus-based molecules. pinfa.eu

Table 2: Comparison of Flame Retardant Properties

| Flame Retardant | Polymer System | Key Findings |

| Dimethyl(methacryloxy)methyl phosphonate (MAPC1) | Flax Fabrics | Surface grafting, imparts flame retardancy. specificpolymers.com |

| Dimethylvinyl phosphonate (MVP) | Flax Fabrics | Bulk grafting, high phosphorus content (4 wt%), self-extinguishing behavior. specificpolymers.com |

| Bis((dimethoxyphosphoryl)methyl) phenyl phosphate (B84403) (BDMPP) | Flexible Polyurethane Foam | Improved fire performance and lower migration compared to DMMP. pinfa.eu |

| Aluminum methyl methylphosphonate (AMMP) | Thermoplastic Polymers | Effective as a flame retardant additive, good dispersion leads to better properties. google.com |

Applications in Adhesives and Coatings

The phosphonate group in this compound plays a crucial role in its application in adhesives and coatings due to its strong interaction with metal and metal oxide surfaces. This interaction leads to improved adhesion and corrosion resistance.

Polymers containing phosphonic acid groups, derived from the hydrolysis of phosphonate esters, are particularly effective as adhesion promoters. researchgate.net These acidic groups can form strong bonds with surface hydroxyl groups on substrates like steel and titanium dioxide. researchgate.netvt.edu

In the context of coatings, the incorporation of phosphonate-containing monomers into the polymer matrix can lead to coatings with unique properties, including good adhesion to steel substrates, corrosion resistance, and fire resistance. researchgate.net For instance, polyurethane coatings derived from polyols containing undecylenic acid have been developed, showcasing the versatility of this chemical building block. researchgate.net Furthermore, phosphonate compounds are used to coat metal pigments to improve their passivation and dispersion in coating compositions. google.com

Surface Science and Interface Engineering

The ability of this compound to modify surfaces and engineer interfaces is a direct result of its molecular structure. The phosphonate headgroup provides a strong anchor to various substrates, while the undecenyl tail can be used for further functionalization or to control surface properties.

Surface Modification and Functionalization using Undecenyl Phosphonates

Self-assembled monolayers (SAMs) of undecenyl phosphonic acid (derived from the dimethyl ester) on various surfaces have been extensively studied. researchgate.net These monolayers can alter the surface properties, such as wettability, and provide a platform for further chemical reactions. The terminal double bond of the undecenyl chain can be modified through various chemical reactions, allowing for the attachment of other functional molecules.

This surface modification strategy is applicable to a wide range of materials, including metals, metal oxides, and even polymers like polydimethylsiloxane (B3030410) (PDMS). researchgate.net For example, the surface of titanium dioxide nanoparticles can be functionalized with phosphonates to improve their dispersibility in polymer matrices and to introduce new functionalities. google.com This is particularly relevant in the development of advanced nanocomposites. The modification of surfaces with phosphonic acids is a growing area of interest due to their ability to bind to a wide range of metal-oxide surfaces. semanticscholar.org

Adhesion Promotion on Substrates (e.g., Metals, TiO2 surfaces)

The strong binding of the phosphonate group to metal and metal oxide surfaces makes this compound and its derivatives excellent adhesion promoters. googleapis.com The phosphonic acid group can form multidentate bonds with metal surface atoms, leading to a robust and stable interface. vt.edu

This property is particularly valuable in applications where strong adhesion is critical, such as in dental adhesives, orthopedic implants, and protective coatings for metals. researchgate.netethz.ch For example, modifying a titanium surface with phosphonic acid has been shown to improve bone bonding. ethz.ch The phosphonate ligands form chemically stable bonds with TiO2 surfaces, with the potential for three oxygen atoms to attach to the metal surface, resulting in enhanced binding. google.com

The use of phosphonate-based adhesion promoters can significantly improve the durability and performance of coated materials, especially in harsh environments where they are exposed to moisture and corrosive agents.

Coordination Chemistry and Metal Complexation

The phosphonate group in this compound plays a crucial role in its ability to coordinate with metal ions. This property is fundamental to its application in ligand design and the synthesis of specialized metal-containing compounds.

The phosphonate moiety of this compound serves as a key functional group in the design of ligands for metal ion chelation. unm.edumdpi.com Phosphonates, in general, are recognized for their strong ability to bind to metal ions, forming stable complexes. wasserdreinull.detzgroupusa.com This chelating property is attributed to the electron-donating oxygen atoms of the phosphonate group, which can coordinate with a variety of metal ions. mdpi.com The design of chelating agents often involves incorporating multiple ligand fragments with electron-donating properties to form highly stable cyclic structures with metal ions. mdpi.com

The effectiveness of a chelating agent is determined by its binding strength and selectivity for target metal ions. numberanalytics.com Quantum chemical calculations have been employed to simulate the binding process between various ligands, including phosphites, and metal ions to predict their binding strength and understand the interaction mechanisms. mdpi.com Such studies aid in the rational design of new chelating agents for specific applications, such as preventing metal ion contamination in industrial processes. mdpi.com The presence of the long alkyl chain in this compound can also influence the solubility and steric properties of the resulting metal complexes.

Metallosurfactants are amphiphilic compounds that integrate a metal complex with both hydrophilic and hydrophobic characteristics. researchgate.net The structure of this compound, featuring a hydrophilic phosphonate head and a long hydrophobic undecenyl tail, makes it a suitable precursor for the synthesis of metallosurfactants. beilstein-journals.org These specialized surfactants have been explored for various applications, including their potential as catalysts and their biological activities. researchgate.netacs.org The formation of metallosurfactants often involves the coordination of the phosphonate group to a metal center, while the long alkyl chain provides the necessary hydrophobic character. researchgate.net

Ligand Design for Metal Ion Chelation and Complex Formation

This compound as a Synthetic Intermediate

The reactivity of both the terminal double bond and the phosphonate ester group makes this compound a valuable intermediate in organic synthesis.

This compound can be readily converted into its corresponding phosphonic acid. The dealkylation of dialkyl phosphonates is a common method for preparing phosphonic acids. d-nb.info One of the most effective methods involves the use of bromotrimethylsilane (B50905) followed by methanolysis, known as the McKenna procedure. d-nb.info This method is known for its mild conditions and compatibility with various functional groups. beilstein-journals.orgd-nb.info Alternatively, acidic hydrolysis using reagents like hydrochloric acid can also be employed to convert dialkyl phosphonates to phosphonic acids. d-nb.info

The resulting undecenyl phosphonic acid retains the terminal double bond, making it a bifunctional molecule that can be further modified. Phosphonic acids are important compounds in their own right, with applications ranging from water treatment to the synthesis of biologically active molecules. wasserdreinull.debrenntag.commdpi.com The high polarity and ability of the phosphonic acid group to be ionized in water make it an attractive polar head group for creating anionic amphiphilic compounds. beilstein-journals.orgd-nb.info

Table 1: Methods for the Dealkylation of Dialkyl Phosphonates

| Method | Reagents | Conditions | Key Features |

|---|

The terminal alkene of this compound provides a reactive handle for a variety of organic transformations, allowing for its incorporation into more complex molecular architectures. For instance, the double bond can participate in addition reactions, polymerizations, and cross-coupling reactions. This versatility makes it a useful building block in the synthesis of functionalized polymers and other complex organic structures. ethz.ch For example, the related dimethyl(11-methacryloyloxy-undecyl)phosphonate has been synthesized and used to create functionalized polymers. ethz.ch

The phosphonate group itself can be a target for further chemical modification. For example, the synthesis of mixed phosphonate esters and phosphonamidates from dialkyl phosphonates has been reported, demonstrating the potential for creating a diverse range of derivatives. mdpi.com

Precursor to Phosphonic Acids and Phosphonic Acid Derivatives

Specialized Chemical Applications

The unique properties of this compound and its derivatives lend themselves to a variety of specialized applications.

Water Treatment Chemicals: Phosphonates are widely used in water treatment as scale and corrosion inhibitors. wasserdreinull.detzgroupusa.combrenntag.com They function by sequestering metal ions and preventing the precipitation of mineral scales, such as calcium carbonate. wasserdreinull.detzgroupusa.combrenntag.com The ability of phosphonates to form a protective layer on metal surfaces also helps in corrosion control. tzgroupusa.com While specific data on this compound in this application is not prevalent, its phosphonate group suggests potential utility in this area.

Lubricant Additives: Phosphonates have been investigated as additives for lubricants. google.comgoogleapis.comgoogle.com.pg They can function as friction modifiers and anti-wear agents. google.com The long alkyl chain of this compound could enhance its solubility in base oils, a desirable property for lubricant additives. google.com For instance, dibutyl octadecyl phosphonate has been shown to be an effective friction modifier in industrial gear oils. google.com

Bio-conjugation Strategies: The terminal alkene of this compound can be functionalized to introduce reactive groups suitable for bio-conjugation. For example, the alkene can be converted to a carboxylic acid, which can then be used to couple biomolecules like proteins or peptides using standard coupling chemistries, such as those involving EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). univ-mrs.fracs.org This allows for the attachment of the phosphonate-containing molecule to biological entities for applications in diagnostics or targeted therapies. nih.gov

Theoretical and Computational Investigations of Undecenyl Dimethyl Phosphonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Key Areas of Investigation:

Electron Distribution and Charge Analysis: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. researchgate.net This would highlight the polarity of the molecule, particularly the high polarity of the phosphoryl (P=O) group, which is characteristic of phosphonates. The analysis would quantify the electron-donating or withdrawing effects of the undecenyl and methoxy (B1213986) groups on the central phosphorus atom.

Bonding Analysis: The nature of the phosphorus-oxygen double bond (P=O), the phosphorus-carbon single bond (P-C), and the P-O single bonds would be investigated. Quantum theory of atoms in molecules (QTAIM) could be applied to characterize the bond critical points and determine the degree of covalent and ionic character in these bonds. mdpi.com This is essential for understanding the bond strengths and reactivity.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.govqeios.com The energy and shape of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. qeios.com

Hypothetical Data from Electronic Structure Calculations:

| Parameter | Hypothetical Description | Significance |

| HOMO Energy | Localized primarily on the C=C double bond of the undecenyl chain. | Indicates the site most susceptible to electrophilic attack. |

| LUMO Energy | Centered around the phosphorus atom of the phosphonate (B1237965) group. | Indicates the site most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A specific energy value (e.g., in eV) would be calculated. | A larger gap suggests higher kinetic stability; a smaller gap suggests higher reactivity. |

| Mulliken Charge on P=O Oxygen | A significant negative value. | Confirms the high polarity of the phosphoryl bond, crucial for intermolecular interactions. |

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Undecenyl dimethyl phosphonate possesses considerable conformational flexibility due to the rotation around multiple single bonds in its long undecenyl chain and the methoxy groups. researchgate.netnih.gov Density Functional Theory (DFT) is a computationally efficient and accurate method for exploring the potential energy surface of such molecules to identify stable conformers. researchgate.netmdpi.com

Methodology and Expected Findings:

Potential Energy Surface Scan: A systematic scan of the dihedral angles along the P-C bond and the C-C bonds of the alkyl chain would be performed to identify local energy minima. acs.org

Geometry Optimization: The geometries corresponding to these minima would be fully optimized to find the stable conformers. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such organophosphorus compounds. researchgate.netnih.gov

Relative Stabilities: The electronic energies of all stable conformers would be calculated. After applying zero-point vibrational energy corrections, the relative energies would determine the population of each conformer at a given temperature according to the Boltzmann distribution. researchgate.net It is expected that conformers that minimize steric hindrance between the bulky undecenyl chain and the phosphonate group would be more stable. The long alkyl chain would likely adopt a staggered, low-energy arrangement.

Table of Potential Conformational Data:

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) | Predicted Population (%) |

| Global Minimum (Staggered) | C-C-C-C ≈ 180° (anti) | 0.00 | High |

| Gauche Conformer 1 | C-C-C-C ≈ 60° (gauche) | > 0 | Moderate |

| Gauche Conformer 2 | O-P-C-C ≈ 60° (gauche) | > 0 | Low |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide detailed insights into how this compound might be synthesized or how it participates in subsequent reactions, such as polymerization or hydrolysis. whiterose.ac.ukwhiterose.ac.ukrsc.org This involves mapping the entire reaction pathway, including the reactants, products, and the high-energy transition states that connect them. whiterose.ac.ukwhiterose.ac.uk

Typical Reactions for Investigation:

Arbuzov Reaction: The synthesis of this compound likely proceeds via a Michaelis-Arbuzov reaction. DFT calculations could model the reaction between a trialkyl phosphite (B83602) and 11-halo-1-undecene. This would involve locating the transition state for the initial nucleophilic attack of the phosphite and the subsequent dealkylation step.

Hydrolysis: The stability of the phosphonate can be assessed by modeling its hydrolysis under acidic or basic conditions. This would help identify the transition state energies and determine the activation barriers, providing information on the compound's persistence. rsc.org

Data Generated from Reaction Modeling:

| Reaction Step | Structure Type | Calculated Activation Energy (kJ/mol) | Key Feature |

| Nucleophilic Attack | Transition State | Value to be determined | Formation of a P-C bond and breaking of a C-Halogen bond. |

| Dealkylation | Transition State | Value to be determined | Migration of an alkyl group from the phosphonium (B103445) intermediate. |

| Hydrolysis | Transition State | Value to be determined | Pentavalent phosphorus intermediate. rsc.org |

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic data (like IR and NMR) with high accuracy. nih.govacs.org These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Methodology:

Vibrational Spectroscopy (IR): Following geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). dtic.milacs.org This yields the vibrational frequencies and intensities, which correspond to the peaks in an infrared (IR) spectrum. Key predicted frequencies would include the strong P=O stretch, P-O-C stretches, and the C=C stretch from the undecenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H, ¹³C, and ³¹P NMR chemical shifts. acs.org Calculations would be performed on the optimized geometry, and the resulting magnetic shielding constants would be converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). acs.org

Table of Predicted Spectroscopic Data:

| Spectrum | Predicted Feature | Expected Wavenumber/Chemical Shift | Vibrational/Resonance Assignment |

| IR | Strong absorption | ~1250 cm⁻¹ | P=O stretching vibration |

| IR | Medium absorption | ~1640 cm⁻¹ | C=C stretching of the vinyl group |

| ³¹P NMR | Single resonance | ~25-35 ppm | P atom in the phosphonate environment |

| ¹³C NMR | Resonance | ~139 ppm | C atom of the vinyl group (=CH₂) |

| ¹³C NMR | Resonance | ~114 ppm | C atom of the vinyl group (-CH=) |

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. acs.orgsioc-journal.cn This approach would be critical for understanding the bulk properties of this compound and its interactions with other molecules or surfaces. researchgate.netresearchgate.net

Applications of MD Simulations:

Bulk Liquid Properties: Simulating a box of this compound molecules would allow for the calculation of bulk properties like density and viscosity. It would also reveal how the long, nonpolar undecenyl chains interact with each other versus how the polar phosphonate head groups interact. acs.org

Interaction with Surfaces: If used as a flame retardant or surface modifier, MD simulations could model the adsorption and orientation of the molecule on a given surface (e.g., a polymer or metal oxide). aip.orgresearchgate.net The simulations would calculate the binding energy and identify the primary interaction modes (e.g., hydrogen bonding, van der Waals forces). sioc-journal.cn

Aggregation Behavior: In solution or in a polymer matrix, MD simulations can predict whether the molecules tend to self-aggregate into micelles or other structures, driven by the hydrophobic interactions of the undecenyl tails and the polar nature of the phosphonate heads. acs.org

Advanced Analytical Methodologies for Undecenyl Dimethyl Phosphonate Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis and characterization of undecenyl dimethyl phosphonate (B1237965). This powerful, non-destructive technique provides detailed information about the molecular structure, connectivity, and dynamics of the compound in solution. A suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, are employed to gain a comprehensive understanding of this organophosphorus compound.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the carbon framework and proton environments within the undecenyl dimethyl phosphonate molecule. scielo.brceitec.cz

In the ¹H NMR spectrum, characteristic signals confirm the presence of the undecenyl chain and the dimethyl phosphonate group. The terminal vinyl protons typically appear as a multiplet in the range of δ 4.8-5.9 ppm. The two protons of the terminal CH₂ group of the double bond resonate around δ 4.87-4.99 ppm, while the single proton of the internal CH of the double bond appears at approximately δ 5.68-5.83 ppm. chemicalbook.com The two methoxy (B1213986) groups attached to the phosphorus atom exhibit a characteristic doublet around δ 3.6 ppm due to coupling with the phosphorus nucleus. rsc.org The methylene (B1212753) protons along the alkyl chain produce a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.1 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The olefinic carbons of the undecenyl group are observed in the downfield region, typically between δ 114 and 140 ppm. The carbons of the methoxy groups attached to the phosphorus atom resonate around δ 52-55 ppm, often appearing as a doublet due to one-bond coupling with the phosphorus atom. ceitec.czrsc.org The aliphatic carbons of the undecenyl chain are found in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₂=CH- | 4.87-5.83 (m) | 114.0 - 139.5 |

| -CH₂-P | 1.6 - 1.8 (m) | 25.0 - 35.0 (d) |

| -(CH₂)n- | 1.2 - 1.5 (m) | 22.0 - 32.0 |

| (CH₃O)₂P(O)- | ~3.6 (d) | ~53.0 (d) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, and 'd' denotes a doublet.

Phosphorus-31 (³¹P) NMR for Phosphonate Moiety Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for analyzing the phosphonate group in this compound. huji.ac.ilmagritek.com Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing organophosphorus compounds. huji.ac.il

The ³¹P NMR spectrum of this compound typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a dialkyl phosphonate and is sensitive to the electronic environment around the phosphorus atom. huji.ac.il For a related compound, dimethyl (acetyloyloxyundecan)-phosphonate, a ³¹P chemical shift of 35.43 ppm has been reported. rsc.org Proton-decoupled ³¹P NMR spectra are often acquired to simplify the spectrum by removing couplings to protons, resulting in a single sharp peak. huji.ac.il This technique is invaluable for monitoring reactions involving the phosphonate group, such as synthesis or degradation, and for assessing the purity of the final product. magritek.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the this compound molecule. omicsonline.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the olefinic protons, as well as between adjacent methylene protons along the alkyl chain. This helps to trace the connectivity of the entire undecenyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of each carbon atom that bears protons. This is particularly useful for resolving overlapping signals in the ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes longer ranges). sdsu.educolumbia.edu This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, HMBC correlations would be observed between the methoxy protons and the phosphorus-bound carbon, and between the protons on the carbon adjacent to the phosphorus and the phosphorus atom itself, providing definitive evidence for the structure of the phosphonate moiety and its attachment to the undecenyl chain. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.org This method can be employed to study the self-aggregation behavior of this compound in solution. kent.ac.uk

By measuring the diffusion coefficient of the molecule at different concentrations, one can determine if aggregation is occurring. acs.org If the molecule forms larger aggregates, its diffusion coefficient will decrease. hiroshima-u.ac.jp The DOSY experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All signals corresponding to a single species should align horizontally at the same diffusion coefficient. The presence of multiple sets of signals with different diffusion coefficients would indicate the coexistence of monomers and aggregates of different sizes. acs.org This technique provides valuable insights into the intermolecular interactions and supramolecular chemistry of this compound. hiroshima-u.ac.jp

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography, it becomes an even more potent tool for purity assessment and the identification of trace impurities or degradation products. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nist.govmedistri.swiss It is particularly well-suited for assessing the purity of this compound and identifying any potential degradation products. medistri.swissmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov